Functional Selectivity: Upregulation of Tumor-Associated Antigen BCA 225 Without Inducing Shedding
In T47D human breast carcinoma cells, the synthetic PKC activator ADMB upregulates surface expression of the tumor-associated antigen BCA 225. Critically, unlike the natural PKC activators TPA and mezerein, ADMB does not induce shedding of BCA 225 into the culture supernatant [1]. This functional divergence provides a cleaner experimental window for assessing PKC-dependent antigen upregulation without the confounding variable of simultaneous antigen loss from the cell surface [1].
| Evidence Dimension | Induction of BCA 225 antigen shedding |
|---|---|
| Target Compound Data | No shedding detected |
| Comparator Or Baseline | TPA: Induces shedding; Mezerein: Induces shedding; IFNβ/γ: Induces shedding |
| Quantified Difference | Qualitative difference: ADMB does not induce shedding, while all tested natural PKC activators and interferons do. |
| Conditions | T47D human breast carcinoma cells; assessed 72h post-treatment. |
Why This Matters
This functional selectivity is critical for researchers requiring PKC-dependent antigen upregulation without the confounding artifact of antigen shedding, making ADMB a superior tool for precise mechanistic studies.
- [1] Leon JA, et al. Modulation of the antigenic phenotype of human breast carcinoma cells by modifiers of protein kinase C activity and recombinant human interferons. Cancer Immunol Immunother. 1992;35(5):315-24. View Source
